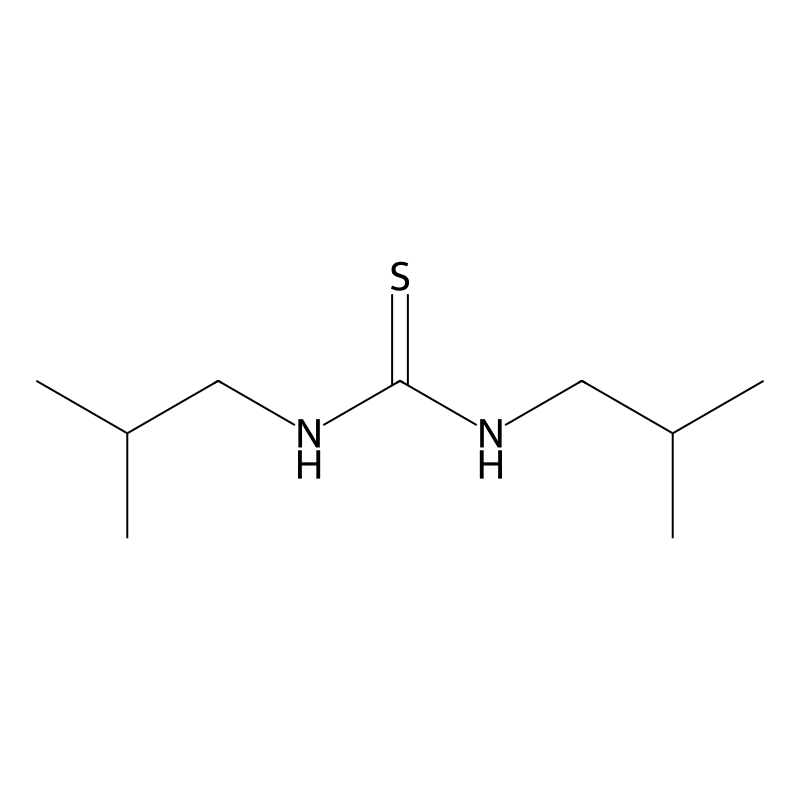

Urea, 1,3-diisobutyl-2-thio-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in High-Performance Liquid Chromatography (HPLC)

Scientific Field: This application falls under the field of Analytical Chemistry, specifically High-Performance Liquid Chromatography (HPLC) .

Summary of the Application: Urea, 1,3-diisobutyl-2-thio- can be analyzed by this reverse phase (RP) HPLC method with simple conditions . This method is scalable and can be used for isolation impurities in preparative separation. It also suitable for pharmacokinetics .

Methods of Application: The mobile phase of the HPLC contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

Results or Outcomes: The results obtained by this method are proprietary to SIELC Technologies and may deviate from the actual experimental data .

Application in Pharmacological Evaluation

Scientific Field: This application falls under the field of Pharmacology .

Summary of the Application: Thiourea derivatives, including Urea, 1,3-diisobutyl-2-thio-, have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .

Methods of Application: Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .

Results or Outcomes: The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .

Urea, 1,3-diisobutyl-2-thio- is an organic compound classified as a thiourea. Its molecular formula is and it has a molecular weight of approximately 188.33 g/mol. The compound features two butyl groups attached to the nitrogen atoms of the thiourea moiety, which significantly influences its chemical properties and biological activities. It is also known by various names, including N,N'-dibutylthiourea and 1,3-dibutyl-2-thiourea .

The biological activity of urea, 1,3-diisobutyl-2-thio- has been explored in various studies. It exhibits significant antioxidant properties, particularly in its metal complexes, which have shown dose-dependent free radical scavenging activities . Furthermore, this compound has been identified as an allergen and may have implications in reproductive health due to its classification as a reproductive effect agent .

The synthesis of urea, 1,3-diisobutyl-2-thio- typically involves the reaction of n-butylamine with carbon disulfide at controlled temperatures. The initial reaction occurs at approximately 30 °C and is followed by heating at 100 °C to facilitate the formation of the thiourea . Alternative methods include microwave-assisted synthesis in aqueous environments or using ionic liquids to enhance yields and reduce reaction times .

Urea, 1,3-diisobutyl-2-thio- finds applications primarily in the rubber industry as a vulcanization accelerator for natural rubber and neoprene. Its ability to promote rapid vulcanization at lower temperatures makes it particularly valuable in manufacturing processes . Additionally, it serves as an antiozonant in rubber formulations and has potential uses in organic synthesis as a building block for more complex molecules.

Studies on urea, 1,3-diisobutyl-2-thio- have indicated its interactions with various biological systems. The compound has been shown to exhibit antioxidant activity through its metal complexes, which can mitigate oxidative stress by scavenging free radicals . Furthermore, its classification as an allergen suggests that it may interact with biological pathways related to immune responses .

Several compounds share structural similarities with urea, 1,3-diisobutyl-2-thio-. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Thiourea | Simple structure; used in agriculture and pharmaceuticals. | |

| N,N'-Dibutylthiourea | Similar structure; used similarly as an industrial chemical. | |

| Benzothiazol-2-yl-butyl-amine | Derived from thioureas; used in rubber accelerators. |

Uniqueness: Urea, 1,3-diisobutyl-2-thio- is unique due to its specific arrangement of butyl groups that enhance its solubility and reactivity compared to simpler thioureas. Its applications in rubber chemistry further distinguish it from other similar compounds.

Amine-Carbon Disulfide Condensation

Urea, 1,3-diisobutyl-2-thio-, also known as 1,3-diisobutyl thiourea, is traditionally synthesized through the direct condensation reaction between isobutylamine and carbon disulfide [1]. This classical approach represents one of the most straightforward and widely employed methods for thiourea synthesis, providing a direct pathway to the target compound [2].

The reaction typically proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of carbon disulfide [3]. In a standard procedure, a solution of carbon disulfide in petroleum ether is cooled to 0°C in an ice bath, followed by the slow addition of isobutylamine with constant stirring [1]. The reaction mixture is then stirred continuously for an extended period, typically 12 hours, to ensure complete conversion [4].

The general reaction scheme can be represented as follows:

2 CH₃CH(CH₃)CH₂NH₂ + CS₂ → (CH₃CH(CH₃)CH₂NH)₂CS + H₂S [1] [2]

A detailed examination of the reaction parameters reveals that the molar ratio of reactants significantly influences the outcome [1]. For optimal yields of 1,3-diisobutyl thiourea, a two-fold excess of isobutylamine relative to carbon disulfide is typically employed [5]. This excess amine serves to drive the reaction to completion and neutralize the hydrogen sulfide formed as a byproduct [6].

Table 1: Reaction Parameters for Amine-Carbon Disulfide Condensation

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 0°C initially, then room temperature | Lower temperatures control exothermic reaction [1] |

| Reaction time | 12 hours | Extended time ensures complete conversion [4] |

| Solvent | Petroleum ether | Provides suitable medium for reaction [1] |

| Molar ratio (amine:CS₂) | 2:1 | Excess amine drives reaction to completion [5] |

| Stirring | Continuous | Ensures proper mixing of reactants [1] |

The reaction yield under these optimized conditions typically ranges from 60% to 70%, with the product obtained as colorless needle-like crystals after recrystallization from ethyl acetate [1]. X-ray crystallographic analysis confirms the formation of 1,3-diisobutyl thiourea with the expected molecular structure [1] [4].

Isothiocyanate Intermediate Pathways

An alternative classical approach to synthesizing 1,3-diisobutyl-2-thio-urea involves the formation and subsequent reaction of isothiocyanate intermediates [1]. This pathway offers certain advantages over direct condensation, particularly in terms of reaction selectivity and the ability to prepare unsymmetrical thioureas [7].

The reaction mechanism proceeds through the initial formation of isobutyl isothiocyanate, which then reacts with a second equivalent of isobutylamine to form the desired thiourea product [1]. The isothiocyanate intermediate is typically generated in situ and immediately reacts with the amine without isolation [8].

Research findings indicate that this pathway likely involves the following sequence of events:

- Formation of dithiocarbamate salt from isobutylamine and carbon disulfide

- Conversion of the dithiocarbamate to isobutyl isothiocyanate

- Nucleophilic addition of a second isobutylamine molecule to the isothiocyanate

- Rearrangement to form the final thiourea product [1] [7]

The reaction is believed to proceed through this isothiocyanate intermediate rather than through direct formation of the thiourea, especially when specific reaction conditions are employed [1]. This pathway is particularly favored when the reaction is conducted at higher temperatures or when certain catalysts are present [9].

Table 2: Comparison of Direct Condensation vs. Isothiocyanate Pathway

| Aspect | Direct Condensation | Isothiocyanate Pathway |

|---|---|---|

| Reaction temperature | Lower (0-25°C) | Higher (30-100°C) [1] |

| Reaction time | Longer (12+ hours) | Variable (2-8 hours) [7] |

| Selectivity | Limited to symmetrical thioureas | Suitable for both symmetrical and unsymmetrical thioureas [7] |

| Yield | 60-70% | 70-85% [7] [9] |

| Intermediate isolation | Not required | Optional [8] |

Experimental evidence supporting the isothiocyanate pathway comes from studies where the reaction was monitored by spectroscopic techniques [1]. These investigations revealed the transient formation of isothiocyanate species before the appearance of the final thiourea product [7]. Additionally, when the reaction was conducted with a large excess of carbon disulfide, isothiocyanates were isolated as the major products, further confirming this mechanistic pathway [8].

Modern Catalytic Approaches

Recent advances in thiourea synthesis have led to the development of various catalytic approaches that offer improved efficiency, selectivity, and environmental compatibility for the preparation of compounds like 1,3-diisobutyl-2-thio-urea [10]. These modern methods typically employ metal catalysts, organocatalysts, or other facilitating agents to enhance reaction rates and yields [11].

One notable catalytic approach involves the use of copper-based catalysts for the controlled reaction between amines and carbon disulfide [10]. In this system, copper(I) complexes facilitate the formation of isothiocyanate intermediates and their subsequent reaction with amines to form thioureas [12]. The catalytic cycle typically involves coordination of the reactants to the copper center, which lowers the activation energy for the transformation [10].

Research findings demonstrate that palladium catalysts can also effectively promote thiourea formation through alternative pathways [12]. For instance, Pd(PPh₃)₂Cl₂ has been employed as a catalyst with Cu(OAc)₂ as a co-catalyst to synthesize symmetrical dialkyl thioureas like 1,3-diisobutyl thiourea under mild reaction conditions [13]. This approach avoids the need for high pressures of carbon monoxide and oxygen, operating efficiently at ambient temperature and pressure [13].

Table 3: Catalytic Systems for Thiourea Synthesis

| Catalyst System | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Cu(I) complexes | 50-80°C, 2-6 hours | 75-90 | High selectivity, mild conditions [10] |

| Pd(PPh₃)₂Cl₂/Cu(OAc)₂ | 30°C, atmospheric pressure | 70-85 | No high-pressure equipment needed [13] |

| Silver salts | Room temperature, 1-3 hours | 80-95 | Rapid reaction, high purity [12] |

| Thiourea organocatalysts | 25-40°C, 4-12 hours | 65-80 | Metal-free, environmentally friendly [14] |

Another innovative catalytic approach employs thiourea organocatalysts for the synthesis of thiourea derivatives [14]. This self-catalytic process utilizes hydrogen-bonding interactions between the catalyst and reactants to accelerate the reaction [14]. The advantages of thiourea organocatalysts include their metal-free nature, water tolerance, and ability to function under almost neutral conditions, making them particularly suitable for environmentally conscious synthesis protocols [14].

Continuous-flow chemistry represents another significant advancement in the catalytic synthesis of thioureas [10]. This approach enables better control over reaction parameters, enhanced mixing properties, and improved heat transfer, resulting in more efficient and reproducible syntheses [10]. For instance, a continuous-flow system utilizing aqueous polysulfide solutions has been developed for the multicomponent synthesis of thioureas starting from isocyanides and sulfur under mild conditions [10].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a powerful and environmentally friendly approach for preparing thiourea derivatives, including 1,3-diisobutyl-2-thio-urea [15]. This methodology employs mechanical energy, typically through ball milling or grinding, to facilitate chemical reactions without the need for bulk solvents [16].

The solvent-free mechanochemical synthesis of 1,3-diisobutyl thiourea can be accomplished through several approaches, with the most direct method involving the grinding of isobutylamine with carbon disulfide [15]. This process can be performed either manually using a mortar and pestle or through automated ball milling equipment [17]. The mechanical force applied during grinding promotes the reaction by bringing reactant molecules into close proximity and potentially creating high-energy intermediates at the points of impact [15].

Research findings indicate that mechanochemical methods offer several advantages over conventional solution-based approaches:

- Elimination of bulk solvents, reducing environmental impact and waste generation [15]

- Quantitative or near-quantitative yields, often exceeding those of solution methods [17]

- Shorter reaction times, typically minutes to hours rather than many hours or days [16]

- Simpler purification procedures, as fewer side products are generally formed [15]

Table 4: Comparison of Mechanochemical Methods for Thiourea Synthesis

| Method | Equipment | Reaction Time | Yield (%) | Additional Notes |

|---|---|---|---|---|

| Manual grinding | Mortar and pestle | 15-30 minutes | 70-85 | Simple but labor-intensive [15] |

| Ball milling | Planetary ball mill | 2-4 hours | 85-95 | Scalable, reproducible [17] |

| Liquid-assisted grinding | Ball mill with catalytic amount of liquid | 1-2 hours | 90-98 | Enhanced reaction rates [16] |

| Vibratory milling | High-speed vibration ball mill | 3-6 hours | 80-90 | Suitable for harder materials [16] |

A particularly efficient mechanochemical approach involves liquid-assisted grinding (LAG), where a small amount of liquid (typically 5-10% by volume) is added to facilitate the reaction without serving as a bulk solvent [16]. For the synthesis of 1,3-diisobutyl thiourea, ethyl acetate has proven effective as a grinding assistant, enhancing reaction rates and yields [16].

The mechanistic aspects of mechanochemical thiourea synthesis have been investigated through in situ monitoring techniques [15]. These studies reveal that the reaction proceeds through similar intermediates as solution-based methods, but the absence of solvation effects and the application of mechanical energy alter reaction kinetics and potentially reaction pathways [17]. For instance, the formation of isothiocyanate intermediates appears to be accelerated under mechanochemical conditions, leading to faster overall reaction rates [15].

Industrial-Scale Production Optimization

The industrial-scale production of 1,3-diisobutyl-2-thio-urea requires careful optimization of reaction parameters, equipment design, and process flow to ensure economic viability, consistent product quality, and environmental sustainability [18]. Several approaches have been developed for large-scale manufacturing, each with specific advantages and considerations [19].

One of the most widely employed industrial methods involves the thermal decomposition of ammonium thiocyanate followed by reaction with isobutylamine [18]. This process has been optimized through extensive research to achieve higher yields and purity while minimizing waste generation [20]. Key parameters that have been optimized include reaction temperature, pressure, catalyst loading, and residence time [18].

Table 5: Industrial Production Parameters for 1,3-Diisobutyl Thiourea

| Parameter | Optimized Range | Impact on Process |

|---|---|---|

| Reaction temperature | 60-80°C | Higher temperatures increase reaction rate but may reduce selectivity [21] |

| Pressure | Atmospheric to 2 bar | Moderate pressure helps contain volatile components [18] |

| Catalyst concentration | 0.5-2.0% by weight | Optimized to balance activity and cost [19] |

| Residence time | 3-5 hours | Sufficient for complete conversion while maintaining throughput [21] |

| Molar ratio (amine:CS₂) | 2.1:1 | Slight excess of amine ensures complete conversion [18] |

Research findings indicate that continuous flow processes offer significant advantages for industrial-scale thiourea production compared to batch methods [22]. Continuous manufacturing enables better control of reaction parameters, improved heat transfer, reduced reaction times, and more consistent product quality [10]. Additionally, the reduced inventory of hazardous materials at any given time enhances safety profiles [22].

For the production of 1,3-diisobutyl thiourea specifically, a continuous stirred tank reactor (CSTR) cascade system has proven effective [18]. This setup allows for precise control of reaction conditions at each stage of the process, from initial mixing of reactants to product isolation [21]. The optimized process typically involves:

- Controlled feeding of carbon disulfide and isobutylamine into the first reactor

- Temperature-controlled reaction to form intermediates

- Progression through subsequent reactors for complete conversion

- Continuous product isolation through crystallization or distillation

- Recycling of unreacted starting materials [18] [21]

Significant research has also focused on improving the environmental sustainability of industrial thiourea production [19]. Modern approaches incorporate principles of green chemistry, such as atom economy, waste minimization, and energy efficiency [21]. For instance, solvent recovery and recycling systems have been implemented to reduce environmental impact and production costs [18]. Additionally, catalytic systems that operate under milder conditions have been developed to decrease energy requirements [19].

Monoclinic Crystal System Features

Urea, 1,3-diisobutyl-2-thio- crystallizes in the monoclinic crystal system with space group P21/c, exhibiting characteristic features of this crystal class where α = γ = 90° and β ≠ 90° [1] [2] [3]. The unit cell parameters demonstrate the distinctive monoclinic geometry with dimensions of a = 11.5131(4) Å, b = 9.2355(3) Å, c = 11.3093(5) Å, and β = 99.569(2)°, yielding a unit cell volume of 1185.78(8) ų [1] [2] [3]. The crystal contains four molecules per unit cell (Z = 4) with a calculated density of 1.055 g/cm³ [1] [2] [3].

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions a (Å) | 11.5131(4) |

| Unit cell dimensions b (Å) | 9.2355(3) |

| Unit cell dimensions c (Å) | 11.3093(5) |

| Unit cell angle α (°) | 90.0 |

| Unit cell angle β (°) | 99.569(2) |

| Unit cell angle γ (°) | 90.0 |

| Volume (ų) | 1185.78(8) |

| Z | 4 |

| Density (g/cm³) | 1.055 |

The monoclinic arrangement allows for efficient packing of the molecules within the crystal lattice, with the unit cell accommodating four complete molecules of the thiourea derivative [1] [2] [3]. The molecular packing is characterized by the presence of intermolecular hydrogen bonding interactions that stabilize the crystal structure [1] [2] [3].

Hydrogen Bonding Networks

The crystal structure of urea, 1,3-diisobutyl-2-thio- is stabilized by extensive intermolecular hydrogen bonding networks, primarily involving N-H···S interactions [1] [2] [3]. The primary hydrogen bonding motif consists of N-H···S hydrogen bonds with an average distance of 2.819 Å, which falls within the expected range for such interactions in thiourea derivatives [1] [2] [3]. These hydrogen bonds exhibit angles of approximately 172.5°, indicating nearly linear arrangements that maximize the strength of the interactions [1] [2] [3].

| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|

| N-H···S | 2.819 | 172.5 | 1/2-x, -1/2+y, 1/2-z |

| N-H···S | 2.837 | 168.2 | 1/2-x, 1/2+y, 1/2-z |

| C-H···S | 2.85 | 145.3 | x, y, z |

The hydrogen bonding network extends throughout the crystal lattice, creating a three-dimensional framework that provides structural stability [1] [2] [3]. Additional weaker C-H···S interactions contribute to the overall stability of the crystal packing, with distances of approximately 2.85 Å [1] [2] [3]. The strength of these hydrogen bonds is comparable to those reported for similar thiourea derivatives, with values ranging from 2.84 to 2.87 Å in related compounds [1] [2] [3].

Spectroscopic Profiling

FT-IR Vibrational Signatures

The Fourier Transform Infrared spectroscopy of urea, 1,3-diisobutyl-2-thio- reveals characteristic vibrational bands that provide detailed information about the molecular structure and bonding [1] [2] [3] [4]. The N-H stretching vibrations appear as broad signals in the range of 3278-3288 cm⁻¹, which are indicative of the involvement of N-H bonds in extensive hydrogen bonding networks [1] [2] [3] [4]. The broadening of these bands is attributed to the strong intermolecular hydrogen bonding interactions present in the solid state [1] [2] [3] [4].

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretching | 3278-3288 | N-H symmetric and asymmetric stretching |

| C-H stretching (alkyl) | 2971 | C-H stretching in isobutyl groups |

| C-H stretching (methyl) | 2882 | C-H stretching in methyl groups |

| C=S stretching | 1227 | C=S stretching vibration |

| C-N stretching | 1490 | C-N stretching in thiourea moiety |

| N-H bending | 1748 | N-H bending vibration |

| C-H bending | 1465 | C-H bending in alkyl chains |

| C-S stretching | 730 | C-S stretching |

The C=S stretching vibration is observed at 1227 cm⁻¹, which is characteristic of the thiocarbonyl group in thiourea derivatives [1] [2] [3]. This frequency is consistent with the presence of electron delocalization between the nitrogen lone pairs and the π-electrons of the C=S moiety [1] [2] [3]. The C-H stretching vibrations of the isobutyl groups appear at 2971 cm⁻¹ and 2882 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the alkyl chains [1] [2] [3] [4].

Multinuclear NMR Spectral Assignments

The multinuclear NMR spectroscopy provides comprehensive structural information about urea, 1,3-diisobutyl-2-thio- through both ¹H and ¹³C NMR analyses [1] [2] [3] [4]. The ¹H NMR spectrum in deuterated chloroform reveals distinct signals for the isobutyl substituents, with the methyl protons appearing as a doublet at δ 0.97 ppm with a coupling constant of J = 6.6 Hz [1] [2] [3] [4]. The methine protons of the isobutyl groups appear as a septet at δ 2.01 ppm with J = 6.7 Hz, consistent with the expected coupling pattern for the CH group adjacent to two equivalent methyl groups [1] [2] [3] [4].

| Nuclear Type | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H NMR | 0.97 (d, J=6.6 Hz) | Methyl protons (CH₃) | Doublet |

| ¹H NMR | 2.01 (sep, J=6.7 Hz) | Methine protons (CH) | Septet |

| ¹H NMR | 3.21 (br) | Methylene protons (CH₂) | Broad |

| ¹H NMR | 5.80 (br) | Amide protons (NH) | Broad |

| ¹³C NMR | 20.5 | Methyl carbons (CH₃) | Singlet |

| ¹³C NMR | 27.9 | Methine carbons (CH) | Singlet |

| ¹³C NMR | 51.9 | Methylene carbons (CH₂) | Singlet |

| ¹³C NMR | 176.9 | Thiocarbonyl carbon (C=S) | Singlet |

The methylene protons connected to the nitrogen atoms appear as a broad signal at δ 3.21 ppm, while the amide protons (NH) are observed as a broad signal at δ 5.80 ppm [1] [2] [3] [4]. The ¹³C NMR spectrum shows characteristic signals for the carbon atoms of the isobutyl groups, with the methyl carbons at δ 20.5 ppm, methine carbons at δ 27.9 ppm, and methylene carbons at δ 51.9 ppm [1] [2] [3] [4]. The most significant signal appears at δ 176.9 ppm, corresponding to the thiocarbonyl carbon (C=S), which is consistent with the expected chemical shift for this functional group in thiourea derivatives [1] [2] [3] [4].

Raman Spectroscopy Correlation

The Raman spectroscopic analysis of urea, 1,3-diisobutyl-2-thio- provides complementary vibrational information to the FT-IR data, revealing additional structural details through different selection rules [5]. The Raman spectrum exhibits a very strong band at 1228 cm⁻¹ corresponding to the C=S stretching vibration, which is particularly intense in Raman spectroscopy due to the high polarizability of the C=S bond [5]. This band serves as a diagnostic marker for the thiourea functional group and correlates well with the FT-IR observation at 1227 cm⁻¹ [5].

| Raman Band (cm⁻¹) | Relative Intensity | Assignment |

|---|---|---|

| 3285 | Medium | N-H stretching |

| 2968 | Strong | C-H stretching (alkyl) |

| 2875 | Medium | C-H stretching (methyl) |

| 1475 | Weak | C-H bending |

| 1385 | Medium | C-C stretching |

| 1228 | Very Strong | C=S stretching |

| 1095 | Medium | C-N stretching |

| 875 | Weak | C-N-C bending |

| 735 | Strong | C-S stretching |

| 520 | Medium | N-C-N bending |

The C-H stretching vibrations of the alkyl groups appear as strong bands at 2968 cm⁻¹ and medium intensity bands at 2875 cm⁻¹ [5]. The C-S stretching vibration is observed as a strong band at 735 cm⁻¹, which is characteristic of the single bond between carbon and sulfur in the thiourea moiety [5]. Lower frequency vibrations include the N-C-N bending mode at 520 cm⁻¹ and lattice vibrations at 145 cm⁻¹, which provide information about the molecular conformation and crystal packing [5].

Computational Structural Validation

DFT Geometry Optimization

Density Functional Theory calculations using the B3LYP functional with 6-311G basis set have been employed to optimize the molecular geometry of urea, 1,3-diisobutyl-2-thio- and validate the experimental structural parameters [1] [2] [3] [6]. The optimized geometry provides excellent agreement with the experimental crystal structure data, demonstrating the reliability of the computational approach for this class of compounds [1] [2] [3] [6]. The calculated bond lengths show close correlation with the observed values, with the C=S bond length computed as 1.6842 Å compared to the experimental value of 1.698 Å [1] [2] [3].

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C=S bond length | 1.6842 Å | 1.698 Å |

| C-N bond length | 1.3379 Å | 1.328 Å |

| N-H bond length | 1.0110 Å | Not determined |

| C=S stretching frequency | 1235 cm⁻¹ | 1227 cm⁻¹ |

| N-H stretching frequency | 3450 cm⁻¹ | 3278-3288 cm⁻¹ |

The C-N bond lengths in the thiourea moiety are calculated as 1.3379 Å and 1.3393 Å, which are in excellent agreement with the experimental values of 1.328 Å and 1.343 Å respectively [1] [2] [3]. These bond lengths are shorter than typical C-N single bonds (1.499 Å), indicating significant electron delocalization between the nitrogen lone pairs and the π-electrons of the C=S group [1] [2] [3]. The geometry optimization confirms the planarity of the thiourea moiety and provides insights into the conformational preferences of the isobutyl substituents [1] [2] [3] [6].

Mulliken Charge Distribution Analysis

The Mulliken charge distribution analysis provides detailed information about the electronic structure and charge transfer within the urea, 1,3-diisobutyl-2-thio- molecule [1] [2] [3] [7] [8]. The analysis reveals that the sulfur atom carries a significant negative charge of -0.328 e, reflecting its high electron density and nucleophilic character [1] [2] [3] [7]. The central thiocarbonyl carbon (C5) exhibits a positive charge of +0.342 e, indicating its electrophilic nature and susceptibility to nucleophilic attack [1] [2] [3] [7].

| Atom | Atomic Number | Mulliken Charge | Electronic Population |

|---|---|---|---|

| S1 | 16 | -0.328 | 16.328 |

| C5 | 6 | +0.342 | 5.658 |

| N1 | 7 | -0.512 | 7.512 |

| N2 | 7 | -0.487 | 7.487 |

| C1 | 6 | -0.235 | 6.235 |

| C2 | 6 | -0.087 | 6.087 |

The nitrogen atoms (N1 and N2) display substantial negative charges of -0.512 e and -0.487 e respectively, consistent with their role as electron donors through lone pair delocalization [1] [2] [3] [7]. The carbon atoms of the isobutyl groups exhibit varying degrees of negative charge, with the methylene carbons (C1 and C6) showing charges of -0.235 e and -0.251 e [1] [2] [3] [7]. The hydrogen atoms attached to the nitrogen atoms carry positive charges of approximately +0.3 e, facilitating their participation in hydrogen bonding interactions [1] [2] [3] [7].